Bismuth Subcarbonate

Dental Materials Radiopacity Composite Resins

Bismuth Subcarbonate (CAS 5892-10-4), with molecular formula (BiO)₂CO₃ and a molecular weight of 509.97 g/mol , is a white to pale yellowish-white, odorless, tasteless powder. It is practically insoluble in water and ethanol, but dissolves in mineral acids with effervescence.

Molecular Formula CBi2O5
Molecular Weight 509.97 g/mol
CAS No. 5892-10-4
Cat. No. B048179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBismuth Subcarbonate
CAS5892-10-4
SynonymsBismuth Carbonate Oxide;  (μ-Carbonato)dioxodibismuth;  1,3,5-Trioxo-2,4-Dioxa-1,5-dibismapentane;  Bismuth Oxide Carbonate ((BiO)2CO3);  Bismuth Oxycarbonate;  Bismuth Oxycarbonate (Bi2O2CO3);  Bismuth Subcarbonate;  [Carbonylbis(oxy)]bis[oxobismuthine;  Bi
Molecular FormulaCBi2O5
Molecular Weight509.97 g/mol
Structural Identifiers
SMILESC(=O)([O-])[O-].[O].[Bi]
InChIInChI=1S/CH2O3.2Bi.2O/c2-1(3)4;;;;/h(H2,2,3,4);;;;/q;2*+3;2*-2/p-2
InChIKeyFWIZHMQARNODNX-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Bismuth Subcarbonate CAS 5892-10-4: Inorganic Bismuth Salt Baseline Properties and Procurement Specifications


Bismuth Subcarbonate (CAS 5892-10-4), with molecular formula (BiO)₂CO₃ and a molecular weight of 509.97 g/mol [1], is a white to pale yellowish-white, odorless, tasteless powder [2]. It is practically insoluble in water and ethanol, but dissolves in mineral acids with effervescence [2]. The compound exhibits a high true density of 6.86 g/mL at 25 °C and a bulk density typically exceeding 0.50 g/cm³ [3]. It demonstrates solid-state stability in air but is light-sensitive, gradually turning brown upon exposure [2]. Thermal analysis confirms decomposition commencing at 308 °C, yielding carbon dioxide and bismuth oxide [1].

Why Bismuth Subcarbonate Cannot Be Interchanged with Other Bismuth Salts: A Guide to Critical Performance Differences


Despite sharing the bismuth cation, bismuth subcarbonate exhibits distinct physicochemical and performance profiles compared to other inorganic bismuth salts. As demonstrated by histochemical studies, its ability to coat experimental gastric ulcers is significantly inferior to colloidal bismuth subcitrate, with negative staining even at 5-fold increased concentrations [1]. Furthermore, its radiopacity, while effective, is achieved at different filler loadings compared to bismuth subsalicylate in endodontic sealers [2]. Crucially, its toxicity profile differs markedly; insoluble inorganic compounds like subcarbonate and subnitrate show minimal toxicity, whereas organic bismuth salts like subsalicylate and subgallate present higher risks for central nervous system toxicity [3]. These differences in ulcer coating efficacy, radiopaque efficiency, and safety profile necessitate precise compound selection based on quantitative, application-specific data.

Quantitative Evidence Guide for Bismuth Subcarbonate: Head-to-Head Comparator Data for Scientific Selection


Comparative Radiopacity in Dental Adhesive Resins: Bismuth Subcarbonate vs. Enamel and Dentin

Bismuth subcarbonate, when incorporated into a PMMA-based acrylic adhesive resin as a 50% composite (BS-PMMA), achieved a radiopacity of 3.7 mm Al per 2.0 mm specimen thickness. This value matches the radiopacity of human enamel (3.7 mm Al) and significantly exceeds that of dentin (2.0 mm Al), providing a clear diagnostic benchmark for dental material selection [1].

Dental Materials Radiopacity Composite Resins

Differential Ulcer Coating Efficacy: Bismuth Subcarbonate vs. Colloidal Bismuth Subcitrate in a Rat Model

In a direct comparative study using histochemical staining on experimental gastric ulcers in rats, bismuth subcarbonate failed to produce a detectable bismuth layer over the ulcer base. This contrasts sharply with colloidal bismuth subcitrate, which formed a uniform protective layer. Critically, the negative staining result for bismuth subcarbonate persisted even when its concentration was increased by a factor of 5 [1].

Gastroenterology Ulcer Treatment Drug Formulation

Comparative Thermal Stability: Bismuth Subcarbonate Decomposition Point vs. Bismuth Subnitrate

Bismuth subcarbonate exhibits a decomposition temperature of 308 °C [1]. This is a higher threshold compared to bismuth subnitrate, which begins decomposing at 260 °C . The 48 °C differential in thermal stability can be critical in applications involving heat processing or elevated storage conditions.

Thermal Analysis Material Science Stability

Comparative Density: Bismuth Subcarbonate vs. Bismuth Subcitrate and Bismuth Subsalicylate

With a true density of 6.86 g/mL at 25 °C, bismuth subcarbonate is significantly denser than other common bismuth pharmaceutical salts. For example, bismuth subcitrate has a reported density of 0.94 g/cm³ and bismuth subsalicylate has a density of 0.94 g/mL . This high density is a key driver of its radiopacity and can affect powder flow, mixing, and sedimentation in liquid formulations.

Materials Science Formulation Physical Properties

Filler Loading Efficiency for Radiopacity in Endodontic Sealers: Bismuth Subcarbonate vs. Bismuth Subsalicylate

A study evaluating epoxy-based endodontic sealers found that satisfactory radiopacity was achieved with 80% addition of bismuth subcarbonate filler. In contrast, bismuth subsalicylate required a significantly higher loading of 120% filler to achieve the same level of satisfactory radiopacity [1]. This demonstrates superior radiopacity efficiency per unit mass for bismuth subcarbonate.

Endodontics Dental Materials Formulation Efficiency

Comparative Toxicity Profile: Inorganic Bismuth Subcarbonate vs. Organic Bismuth Salts

Bismuth subcarbonate is classified as an insoluble, inorganic bismuth compound with minimal systemic toxicity. This contrasts with organic, lipid-soluble bismuth compounds such as bismuth subsalicylate and bismuth subgallate, which are known to carry a risk of central nervous system (CNS) toxicity due to their ability to cross the blood-brain barrier [1][2]. This fundamental difference in absorption and toxicity profile is a critical safety differentiator.

Toxicology Safety Pharmaceuticals

Optimal Research and Industrial Applications for Bismuth Subcarbonate Driven by Evidence-Based Differentiation


Radiopaque Filler for Dental Adhesives and Composites

Formulators developing light-curable or self-curing dental adhesives should select bismuth subcarbonate as the radiopacifying agent. The evidence confirms it provides a radiopacity of 3.7 mm Al in a 2.0 mm specimen, precisely matching human enamel [1]. This ensures the adhesive margin is clearly visible on radiographs without creating diagnostic confusion, a quantifiable advantage over materials with insufficient or excessive radiopacity.

High-Density Filler for Medical-Grade Catheters and Tubing

Manufacturers of medical devices requiring X-ray visibility should utilize bismuth subcarbonate due to its exceptionally high density (6.86 g/mL) [1]. As noted in industry practice, this high density allows for effective radiopacity at lower loading levels compared to alternatives like barium sulfate, preserving the mechanical integrity and flexibility of the base polymer [2].

Heat-Stable Component in Ceramic Glazes and Enamel Fluxes

For industrial applications involving thermal processing, bismuth subcarbonate's decomposition point of 308 °C [1] offers a 48 °C safety margin over bismuth subnitrate (decomposes at 260 °C) [2]. This makes it the preferred bismuth source for ceramic glazes, fluxes, and other materials where the compound must remain stable during manufacturing steps involving elevated temperatures.

Safety-Conscious Antacid or Gastrointestinal Protectant Formulations

Pharmaceutical scientists developing oral suspensions or tablets for gastrointestinal protection should consider bismuth subcarbonate for its favorable safety profile. As an insoluble, inorganic salt, it exhibits minimal systemic absorption and avoids the CNS toxicity risks associated with lipid-soluble, organic bismuth salts like subsalicylate and subgallate [3]. This is a critical advantage for products intended for chronic use or in vulnerable populations.

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